4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid CAS number
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid CAS number
An In-Depth Technical Guide to 2-Methyl-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylic Acid
A Note on Chemical Nomenclature: This guide focuses on the chemical intermediate commonly identified by the CAS Number 117724-63-7 . While the initial query specified "4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid," the preponderance of scientific literature, commercial availability, and documented applications points to its trifluoromethyl analogue: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid . This document will proceed with an in-depth analysis of this widely utilized compound, which serves as a critical building block in pharmaceutical and agrochemical research.
Introduction: A Versatile Heterocyclic Intermediate
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a halogenated carboxylic acid derivative built upon a thiazole core.[1] Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen, a motif present in numerous biologically active molecules. The strategic placement of a methyl group, a carboxylic acid functional group, and a trifluoromethyl (-CF3) group imparts specific chemical properties that make it a highly valuable precursor in synthesis.
The trifluoromethyl group is particularly significant in modern drug design. Its strong electron-withdrawing nature and lipophilicity can enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability. Consequently, this thiazole derivative has emerged as a key intermediate in the development of fungicides, kinase inhibitors, and other therapeutic agents.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications for professionals in chemical research and drug development.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical synthesis or analysis. The key identifiers and properties of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid are summarized below.
Chemical Identity
| Identifier | Value |
| CAS Number | 117724-63-7[1][2][3] |
| Molecular Formula | C₆H₄F₃NO₂S[1][2] |
| Molecular Weight | 211.16 g/mol [2] |
| Synonyms | 2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid[4] |
| InChI | InChI=1S/C6H4F3NO2S/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12)[1] |
| Canonical SMILES | CC1=NC(=C(S1)C(=O)O)C(F)(F)F[1] |
Chemical Structure
Caption: Workflow for hydrolysis synthesis.
Step-by-Step Protocol:
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Dissolution: Dissolve the starting material, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, in a suitable organic solvent such as ethanol or ethyl acetate at room temperature. [2][5]2. Hydrolysis: Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/w) to the reaction mixture. [2] * Causality Insight: Sodium hydroxide is a strong base that acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initiates the saponification reaction, converting the ester into a sodium carboxylate salt and ethanol. The reaction is often exothermic, so controlling the rate of addition is crucial to keep the temperature below 40°C to prevent side reactions. [2]3. Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40°C or heated to 358 K for 1.5h) until the reaction is complete. [4][5]Progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
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Work-up and Acidification: After completion, if using ethyl acetate, the organic phase is separated. The aqueous solution (or the reaction mixture after ethanol evaporation) is then acidified by slowly adding hydrochloric acid until the pH is ≤ 2. [2][5] * Causality Insight: Acidification protonates the water-soluble sodium carboxylate salt, converting it into the free carboxylic acid. Because the carboxylic acid is significantly less soluble in water than its salt form, it precipitates out of the aqueous solution.
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Isolation: The resulting solid precipitate is collected by filtration. The filter cake is washed with dilute hydrochloric acid and/or water to remove any remaining inorganic salts. [2][5]6. Drying: The purified product is dried in a vacuum oven to yield the final compound as a light-yellow solid. [2]
Protocol 2: Multi-step Synthesis via Hantzsch Thiazole Synthesis
An alternative, more fundamental synthesis builds the thiazole ring itself, a classic example of the Hantzsch thiazole synthesis. This method is often employed for industrial-scale production.
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Chlorination: The process starts with ethyl trifluoroacetoacetate, which is chlorinated using sulfuryl chloride to produce 2-chloro-4,4,4-trifluoroacetoacetate. [6]2. Cyclization: The chlorinated intermediate is then reacted with thioacetamide in ethanol. This step forms the thiazole ring through a condensation reaction. [6]3. Hydrolysis: The resulting ester is then hydrolyzed, often in a "one-pot" manner without isolating the intermediate ester, to yield the final carboxylic acid product. [6]
Applications in Research and Drug Development
The utility of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid stems from its role as a versatile synthetic intermediate. The carboxylic acid group serves as a handle for further chemical modifications, most commonly amide bond formation.
Caption: Role as a precursor to bioactive molecules.
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Agrochemicals: The compound is a documented key intermediate in the synthesis of the agricultural fungicide Thifluzamide. [6]The robust nature of the trifluoromethyl-thiazole core contributes to the final product's efficacy and stability.
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Medicinal Chemistry: In medicinal chemistry, it serves as a scaffold for a variety of therapeutic agents. [1] * Anticancer Agents: It has been used to synthesize novel thiazole-5-carboxamide derivatives that have been evaluated for their anticancer activity against cell lines such as A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma). [7] * Kinase Inhibitors and Anti-Inflammatory Agents: The structural motif is valuable for developing kinase inhibitors and anti-inflammatory molecules, where the thiazole ring can act as a bioisostere for other aromatic systems and participate in crucial binding interactions with protein targets. [1]
Analytical and Quality Control
The characterization and purity assessment of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid rely on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the methyl group (singlet around δ=2.67 ppm) and the carboxylic acid proton (broad singlet at δ=12.89 ppm or higher), as well as to verify the overall structure. [8]* Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a suitable method for assessing purity and quantifying the compound in reaction mixtures or as a final product. [9]* X-ray Crystallography: The precise three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. [5]These studies confirm the molecular geometry and show how molecules are linked in the crystal lattice by O—H⋯N and C—H⋯O hydrogen bonds. [5]
Safety and Handling
While comprehensive toxicological data is limited, standard laboratory precautions should be observed when handling this compound. [1]
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Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
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First Aid: In case of skin contact, wash with plenty of water. * Storage: Store in a tightly sealed container in a dry, dark, and cool place to ensure stability. [2]
References
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4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Quan, G.-x., Luo, A.-l., Cheng, W.-h., & Xu, J.-y. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2500. Retrieved from [Link]
- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (2013). Google Patents.
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4-(Trifluoromethyl)thiazole-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
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Biernasiuk, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3366. Retrieved from [Link]
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Li, Y., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(4), 6569-6581. Retrieved from [Link]
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Wang, H., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 145(2), 1089-1098. Retrieved from [Link]
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Yousaf, H., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmaceutical Research International, 21(4), 1-15. Retrieved from [Link]
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